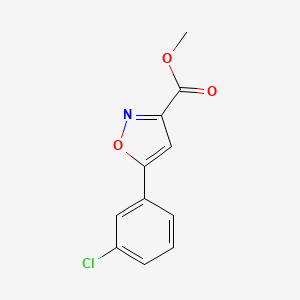
Potassium (3-cyanomethylphenyl)trifluoroborate
Übersicht
Beschreibung
Potassium (3-cyanomethylphenyl)trifluoroborate is a chemical compound with the molecular formula C8H6BF3KN and a molecular weight of 223.05 . It is a solid substance used for research and development .
Synthesis Analysis
Potassium trifluoroborates, including Potassium (3-cyanomethylphenyl)trifluoroborate, are a special class of organoboron reagents. They are often used in Suzuki–Miyaura-type reactions . They offer several advantages over boronic acids and esters, such as being moisture- and air-stable, and being remarkably compliant with strong oxidative conditions .Molecular Structure Analysis
The molecular structure of Potassium (3-cyanomethylphenyl)trifluoroborate is represented by the InChI code1S/C7H4BF3N.K/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-4H;/q-1;+1 . Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical And Chemical Properties Analysis
Potassium (3-cyanomethylphenyl)trifluoroborate is a solid substance . It has a molecular weight of 223.05 .Wissenschaftliche Forschungsanwendungen
1. Applications in Suzuki Cross-Coupling Reactions
Potassium alkenyltrifluoroborates, closely related to the specific compound , have been utilized in Suzuki cross-coupling reactions. These reactions involve the palladium-catalyzed coupling of potassium alkenyltrifluoroborates with aryl or alkenyl halides, yielding good results. The trifluoroborates used are known for their stability in air and moisture, making them practical for storage and use in various chemical reactions (Molander et al., 2002).
2. Synthesis of Potassium Trifluoroborates
Research has been conducted on the improved synthesis of potassium trifluoroborates, demonstrating their potential as valuable reagents in various chemical processes. This synthesis involves the use of Ruppert's reagent and leads to high overall yields, highlighting the efficiency and viability of producing these compounds for broader applications (Molander & Hoag, 2003).
3. Metalation of Aryl Bromides with Trifluoroborate Moiety
Aryl bromides bearing a potassium trifluoroborate moiety have been subjected to lithium-halogen exchange, using various alkyllithium reagents. This process has proven effective for producing alcohols with good to excellent yields when combined with certain electrophiles, further demonstrating the versatility of potassium trifluoroborates in synthetic chemistry (Molander & Ellis, 2006).
4. Synthesis of β-Trifluoromethylstyrenes
Potassium trifluoroborates have been used in the selective hydrogenation process to produce either isomer of β-trifluoromethylstyrenes. This involves a palladium-catalyzed hydrogenation, showcasing the compound's role in facilitating specific isomeric outcomes in chemical synthesis (Ramachandran & Mitsuhashi, 2015).
5. Synthesis and Cross-Coupling Reactions of Aminomethyltrifluoroborate
Potassium Boc-protected aminomethyltrifluoroborate has been synthesized and used in Suzuki-Miyaura cross-coupling reactions. This demonstrates the compound's utility in generating primary aminomethyl equivalents, which are integral in various synthetic applications (Molander & Shin, 2011).
Wirkmechanismus
Target of Action
Potassium (3-cyanomethylphenyl)trifluoroborate is a type of organotrifluoroborate . Organotrifluoroborates are known to be nucleophilic boronated coupling reagents . They are used to construct carbon-carbon (C-C) bonds by reacting with aryl halides . Therefore, the primary targets of this compound are aryl halides.
Mode of Action
The compound interacts with its targets (aryl halides) in the presence of a catalyst or under thermal conditions . The organotrifluoroborate hydrolyses to the corresponding boronic acid in situ . This means a boronic acid can be used in place of an organotrifluoroborate, as long as it is added slowly and carefully .
Biochemical Pathways
The main biochemical pathway involved in the action of Potassium (3-cyanomethylphenyl)trifluoroborate is the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .
Result of Action
The primary result of the action of Potassium (3-cyanomethylphenyl)trifluoroborate is the formation of carbon-carbon bonds . This is a crucial process in organic synthesis, allowing for the construction of complex organic molecules from simpler precursors.
Action Environment
The action of Potassium (3-cyanomethylphenyl)trifluoroborate is influenced by several environmental factors. For instance, the compound is known to be moisture- and air-stable , which means it can be used under normal atmospheric conditions. Additionally, the reaction requires the presence of a catalyst or specific thermal conditions , indicating that temperature and the presence of certain substances can significantly influence the compound’s action, efficacy, and stability.
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
Potassium trifluoroborates, including Potassium (3-cyanomethylphenyl)trifluoroborate, are expanding the palette of available boron reagents for cross-coupling reactions . They are expected to continue playing a significant role in the field of organic synthesis due to their stability and versatility .
Eigenschaften
IUPAC Name |
potassium;[3-(cyanomethyl)phenyl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3N.K/c10-9(11,12)8-3-1-2-7(6-8)4-5-13;/h1-3,6H,4H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCMUCHAKQYUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CC#N)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694351 | |
| Record name | Potassium [3-(cyanomethyl)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-cyanomethylphenyl)trifluoroborate | |
CAS RN |
1073468-32-2 | |
| Record name | Borate(1-), [3-(cyanomethyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073468-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium [3-(cyanomethyl)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine](/img/structure/B1394522.png)

![5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1394526.png)
![Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1394527.png)

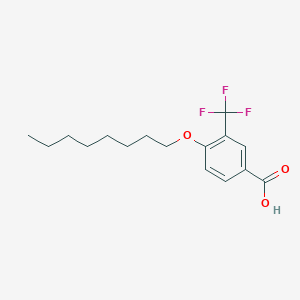
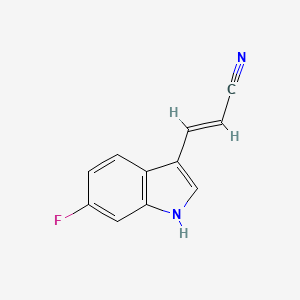
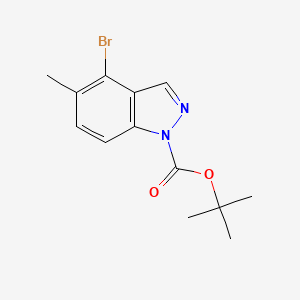
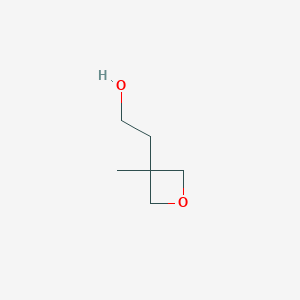
![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1394536.png)
![1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine](/img/structure/B1394538.png)

